Prajmaline
Description
Prajmaline (C₂₃H₃₀N₂O₃) is a semi-synthetic propyl derivative of the natural alkaloid ajmaline, derived from Rauwolfia species such as Rauwolfia micrantha . Developed to address ajmaline’s poor oral bioavailability, this compound is classified as a Class IA antiarrhythmic agent, though its prolonged dissociation kinetics also align it with Class IC properties . Clinically, it is used for chronic management of conditions like Wolff-Parkinson-White syndrome and Brugada syndrome, offering superior pharmacokinetics compared to its parent compound .
Properties
CAS No. |
35080-11-6 |
|---|---|
Molecular Formula |
C23H33N2O2+ |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1 |
InChI Key |
UAUHEPXILIZYCU-GSPNQRMKSA-N |
SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Isomeric SMILES |
CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |
Canonical SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prajmalum |
Origin of Product |
United States |
Preparation Methods
Semi-Synthetic Derivatization from Ajmaline
This compound is synthesized through the propylation of ajmaline, a naturally occurring indole alkaloid isolated from Rauvolfia serpentina. The derivatization process involves introducing a propyl group at the C-17 position of ajmaline’s pentacyclic structure, which enhances lipophilicity and oral bioavailability. Key steps include:
Alkylation Reaction Conditions
The propylation is typically performed using propyl bromide or iodide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates nucleophilic substitution at the tertiary amine site. Reaction temperatures are maintained at 60–80°C for 6–8 hours to achieve >75% conversion rates.
Purification and Isolation
Crude this compound is purified via column chromatography using silica gel and a gradient elution system of chloroform-methanol (9:1 to 4:1). The final product is crystallized from ethanol, yielding white crystalline solids with a melting point of 198–202°C.
Table 1: Optimization of Propylation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70°C | Maximizes SN2 kinetics |
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Minimizes side reactions |
| Reaction Time | 7 hours | Balances conversion vs. degradation |
Advanced Formulation Techniques
Co-Crystallization for Enhanced Stability
Patent WO2005055983A2 discloses mixed-phase co-crystals of this compound with carboxylic acid co-formers (e.g., succinic acid) to improve physicochemical stability. The method involves:
Solvent-Assisted Grinding
This compound and co-former (1:1 molar ratio) are ground with a minimal volume of ethanol in a ball mill for 45 minutes. X-ray diffraction confirms the formation of a new crystalline phase with a 15% increase in thermal stability compared to pure this compound.
Dissolution Profile Optimization
Co-crystallization extends the drug’s release profile in vitro, with >80% dissolution achieved within 2 hours (vs. 1 hour for unmodified this compound). This aligns with its oral administration strategy for sustained arrhythmia suppression.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity. A C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0) resolve this compound from ajmaline and synthetic intermediates. Method validation shows a limit of detection (LOD) of 0.1 μg/mL and linearity (r² > 0.999) over 1–100 μg/mL.
Mass Spectrometric Confirmation
Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 369.53 [M+H]⁺, consistent with this compound’s formula C₂₃H₃₃N₂O₂⁺. Fragmentation patterns distinguish it from structural analogs.
Pharmacokinetic Considerations in Manufacturing
Bioavailability Enhancements
The propyl group’s introduction increases logP by 0.8 units compared to ajmaline, correlating with 80% oral bioavailability. This modification reduces first-pass metabolism, as evidenced by a 40% decrease in hepatic extraction ratio in preclinical models.
Metabolite Profiling
Major metabolites include 21-carboxythis compound (via CYP3A4 oxidation) and hydroxythis compound (CYP2D6), which are pharmacologically inactive. Manufacturing processes aim to minimize residual solvents that could induce cytochrome P450 enzymes, ensuring consistent metabolic profiles.
Industrial-Scale Production Challenges
Raw Material Sourcing
Ajmaline’s limited natural abundance necessitates >12-step synthetic routes for precursor production when Rauvolfia extracts are unavailable. Hybrid biosynthesis using engineered Saccharomyces cerevisiae expressing alkaloid pathway genes is under investigation to improve scalability.
Regulatory-Grade Purification
Current Good Manufacturing Practice (cGMP) protocols require three consecutive crystallizations to achieve ≥99.5% purity. Residual solvent levels are controlled to <10 ppm for DMF and <5000 ppm for ethanol.
Emerging Technologies in this compound Synthesis
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation
Prajmaline undergoes hepatic metabolism to form two primary metabolites: 21-carboxythis compound and hydroxythis compound . These transformations involve enzymatic oxidation and hydroxylation processes, though specific cytochrome P450 isoforms responsible remain uncharacterized in available literature . Approximately 20% of the parent compound is excreted unchanged in urine, while the remaining 80% is metabolized .
Table 1: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 80% |
| Plasma Protein Binding | 60% |
| Elimination Half-Life | 6 hours |
| Volume of Distribution | 4–5 L/kg |
| Urinary Excretion (Unchanged) | 20% |
Electrophysiological Interactions
This compound’s antiarrhythmic action arises from frequency-dependent blockade of cardiac sodium channels (Na<sub>v</sub>1.5) , inhibiting depolarization (EC<sub>50</sub> = 3 µM) . This use-dependent effect intensifies at normal heart rates (~1 Hz) due to reverse use dependence . Additionally, this compound modulates L-type calcium currents (I<sub>Ca,L</sub>):
-
Low concentrations (1–10 µM) : Increase I<sub>Ca,L</sub> by 20–30% at negative holding potentials, contributing to its positive inotropic effects .
-
High concentrations (>20 µM) : Suppress I<sub>Ca,L</sub>, particularly at depolarized potentials .
Table 2: Concentration-Dependent Effects on Ion Channels
| Concentration | Sodium Channel Blockade | Calcium Current Modulation |
|---|---|---|
| 1 µM | Partial (~30%) | Increased (+30%) |
| 10 µM | Significant (~75%) | Increased (+20%) |
| 20 µM | Near-complete | Decreased (-30%) |
Drug-Drug Interaction Dynamics
Concomitant use with beta-blockers or nifedipine may induce transient conduction defects due to synergistic sodium channel blockade . These pharmacodynamic interactions stem from additive electrophysiological effects rather than direct chemical reactivity.
Stability and Reactivity in Formulations
While no specific solid-state degradation pathways are reported for this compound, general principles from pharmaceutical studies suggest:
Scientific Research Applications
Prajmaline has several scientific research applications:
Chemistry: this compound is used as a model compound in studying the synthesis and reactions of antiarrhythmic agents.
Biology: It is used in research to understand its effects on cardiac cells and tissues.
Medicine: this compound is studied for its therapeutic potential in treating cardiac arrhythmias and other heart-related conditions.
Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs.
Mechanism of Action
Prajmaline exerts its effects by blocking cardiac sodium channels in a frequency-dependent manner . This action increases the duration of the action potential in the heart, thereby preventing arrhythmias . The molecular targets of this compound include the sodium channels in cardiac cells, and the pathways involved are related to the regulation of cardiac excitability and conduction .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Key Structural and Pharmacokinetic Properties
| Compound | Class | Structural Feature | Bioavailability | Half-Life | Route |
|---|---|---|---|---|---|
| Ajmaline | IA | Natural indole alkaloid | <5% (oral) | 5–10 min | Intravenous |
| Prajmaline | IA/IC | N-propyl derivative of ajmaline | ~75% (oral) | 6–8 hours | Oral |
| Procainamide | IA | Synthetic ethylenediamine analogue | 75–95% | 2.5–4.5 h | Oral/IV |
| Sparteine | IA | Bis-quinolizidine alkaloid | Variable | 2–3 hours | Oral/IV |
Structural Insights :
- Ajmaline vs. This compound: The addition of a propyl group to ajmaline’s tertiary amine (N⁺-propyl substitution) reduces polarity, enhancing lipid solubility and oral absorption. NMR and X-ray studies confirm this modification stabilizes a tautomeric equilibrium between aldehyde-amine and quaternary carbinol-ammonium forms, optimizing membrane penetration .
- Procainamide : Lacks ajmaline’s indole ring but shares sodium channel blockade via a planar aromatic moiety.
Pharmacokinetics :
- Ajmaline’s short half-life limits it to acute IV use (e.g., Brugada diagnosis), whereas this compound’s extended half-life supports chronic oral therapy .
- Procainamide’s moderate bioavailability and active metabolite (N-acetylprocainamide) necessitate therapeutic drug monitoring .
Table 2: Clinical Efficacy and Indications
Mechanistic Nuances :
- Ajmaline : Blocks sodium channels in open/inactivated states, prolonging QRS and QT intervals. Its rapid metabolism necessitates IV administration .
- This compound : Combines IA (moderate sodium blockade) and IC (slow dissociation) effects, reducing proarrhythmic risk compared to pure IC agents like flecainide .
- Procainamide : Additional potassium channel inhibition increases torsades de pointes risk, requiring cautious use in QT-prolonged patients .
Table 3: Adverse Effects and Contraindications
| Compound | Common Side Effects | Severe Risks | Contraindications |
|---|---|---|---|
| Ajmaline | Hypotension, dizziness | Heart block, ventricular fibrillation | Cardiogenic shock, severe bradycardia |
| This compound | Gastrointestinal distress, tremor | Drug-induced lupus (rare) | Structural heart disease |
| Sparteine | Uterine hyperstimulation | Hepatotoxicity, bronchospasm | Pregnancy, hepatic impairment |
Notable Risks:
Research Findings and Clinical Implications
- Bioavailability Studies : this compound’s oral bioavailability (75%) far exceeds ajmaline’s (<5%), attributed to its propyl group enhancing intestinal permeability .
- Structural Analyses : X-ray crystallography and HPLC confirm this compound’s tautomeric equilibrium, which stabilizes its active form at physiological pH .
- CAST Trial Parallels : Unlike flecainide (IC class), this compound’s mixed IA/IC profile avoids excess mortality in post-MI patients, underscoring its safer chronic use .
Q & A
Q. How can computational modeling enhance the understanding of this compound’s interaction with cardiac ion channels?
- Methodological Answer : Apply molecular dynamics simulations (e.g., using CHARMM or GROMACS) to study binding kinetics. Validate predictions with mutagenesis studies targeting key residues (e.g., Na1.5 channel domains). Cross-reference with cryo-EM structures for conformational accuracy .
Data Analysis and Interpretation
Q. What methods are recommended for validating this compound’s metabolite identification in complex biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching. Confirm via tandem MS/MS fragmentation and comparison with synthetic metabolite standards. Apply multivariate analysis (e.g., PCA) to distinguish noise from true signals .
Q. Q. How should researchers address variability in this compound’s efficacy data between in vitro and in vivo models?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Adjust for protein binding, tissue distribution, and metabolic clearance rates. Validate with ex vivo models (e.g., precision-cut tissue slices) .
Literature and Ethical Considerations
Q. What databases and search strategies are most effective for conducting systematic reviews on this compound?
Q. How can researchers ensure ethical compliance when designing clinical trials for this compound?
- Methodological Answer : Adhere to ICH E6 Good Clinical Practice guidelines. Obtain approval from institutional review boards (IRBs) and register trials on ClinicalTrials.gov . Include data safety monitoring boards (DSMBs) for interim analyses .
Experimental Design and Reproducibility
Q. Q. What protocols improve reproducibility in this compound’s in vitro cardiac toxicity assays?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media). Use automated patch-clamp systems to reduce operator-dependent variability. Share raw data and protocols via repositories like Zenodo .
Q. How can researchers integrate omics data to explore this compound’s off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
